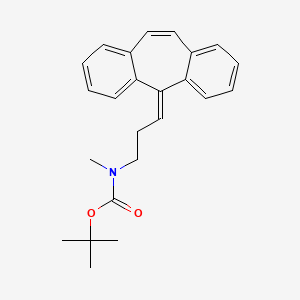
Desmethyl Boc-Cyclobenzaprine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desmethyl Boc-Cyclobenzaprine is a derivative of Cyclobenzaprine, a centrally acting muscle relaxant. Cyclobenzaprine is commonly used to treat muscle spasms associated with acute musculoskeletal conditions. This compound is a protected metabolite of Cyclobenzaprine, often used in research and analytical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Boc-Cyclobenzaprine typically involves the protection of the amine group in Cyclobenzaprine followed by demethylation. The Boc (tert-butoxycarbonyl) group is used to protect the amine group during the reaction. The demethylation process can be achieved using various reagents such as boron tribromide or lithium aluminum hydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to achieve maximum efficiency and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
Desmethyl Boc-Cyclobenzaprine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Desmethyl Boc-Cyclobenzaprine has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Cyclobenzaprine and its metabolites.
Biology: Studied for its effects on muscle relaxation and its potential therapeutic applications.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in the treatment of muscle spasms.
Industry: Utilized in the development of new formulations and drug delivery systems.
Mecanismo De Acción
The exact mechanism of action of Desmethyl Boc-Cyclobenzaprine is not fully understood. it is believed to act similarly to Cyclobenzaprine by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system. This leads to a reduction in muscle spasms and pain. The compound primarily targets the brainstem and influences both gamma and alpha motor neurons .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobenzaprine: The parent compound, used as a muscle relaxant.
Norcyclobenzaprine: A metabolite of Cyclobenzaprine with similar pharmacological properties.
Amitriptyline: A tricyclic antidepressant structurally similar to Cyclobenzaprine
Uniqueness
Desmethyl Boc-Cyclobenzaprine is unique due to its protected amine group, which allows for specific analytical and synthetic applications. Its stability and reactivity make it a valuable compound in research and industrial settings .
Propiedades
IUPAC Name |
tert-butyl N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2/c1-24(2,3)27-23(26)25(4)17-9-14-22-20-12-7-5-10-18(20)15-16-19-11-6-8-13-21(19)22/h5-8,10-16H,9,17H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZTVRMGHLWCSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747549 |
Source


|
| Record name | tert-Butyl [3-(5H-dibenzo[a,d][7]annulen-5-ylidene)propyl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346604-04-3 |
Source


|
| Record name | tert-Butyl [3-(5H-dibenzo[a,d][7]annulen-5-ylidene)propyl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![D-[1-2H]Mannose](/img/structure/B583905.png)













